molecular formula C10H16ClNOS B1490344 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide CAS No. 2092289-72-8

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Cat. No.: B1490344
CAS No.: 2092289-72-8
M. Wt: 233.76 g/mol
InChI Key: GCKBIUBPTCKKOC-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS 2092289-72-8) is a chemical compound supplied for research purposes. It has a molecular formula of C 10 H 16 ClNOS and a molecular weight of 233.76 g/mol . The compound is characterized by a unique structure incorporating both cyclopropyl and tetrahydro-2H-thiopyran (thiane) rings, which are valuable scaffolds in medicinal chemistry . As a chloroacetamide derivative, this compound serves as a versatile building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize the reactive chloroacetamide group for further functionalization, such as nucleophilic substitution, to create diverse libraries of compounds for screening . The presence of the sulfur atom in the thiopyran ring may influence the compound's electronic properties and potential interactions with biological targets. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNOS/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKBIUBPTCKKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H20ClNOSC_{12}H_{20}ClNOS with a molecular weight of approximately 261.81 g/mol. It features a chloro substituent, a cyclopropyl group, and a tetrahydro-2H-thiopyran moiety, which contribute to its distinctive chemical behavior and potential biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, in a study involving the synthesis of novel derivatives, compounds derived from tetrahydro-2H-thiopyran exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 mg/ml against specific pathogens .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in microbial resistance mechanisms. The presence of the chloro group enhances its reactivity, allowing for nucleophilic substitution reactions that may disrupt bacterial cell function . Additionally, preliminary studies suggest that it may act as a modulator of retinoid-related orphan receptor gamma (RORγ), which is implicated in immune response regulation and inflammation .

Study 1: Anticonvulsant Activity

In a controlled study assessing anticonvulsant properties, certain derivatives of tetrahydro-2H-thiopyran demonstrated statistically significant activity in models such as pentylenetetrazole-induced seizures. Compounds with similar structural features to this compound showed protective effects in psychomotor seizure models .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various thiazole and selenazole derivatives revealed that compounds structurally related to this compound exhibited promising antimicrobial properties. The study utilized standard antimicrobial testing protocols to assess the efficacy against respiratory tract infection pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamideContains an amino group instead of a chloro groupPotential RORγ modulation
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamideContains a thiadiazole ringInvestigated for proteomics applications
N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acidLacks chloro substitutionExplored for anti-inflammatory properties

This comparative analysis indicates that the unique combination of functional groups in this compound may enhance its selectivity and efficacy as a biological modulator compared to structurally similar compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related chloroacetamide derivatives (Table 1):

Key Observations:

Substituent Diversity: The target compound uniquely combines a cyclopropyl group (small, strained ring) and a tetrahydrothiopyran (saturated sulfur ring), which may enhance steric hindrance and modulate solubility compared to aromatic substituents in analogs like N-(4-chlorophenyl) derivatives .

Heterocyclic Backbones: The tetrahydro-2H-thiopyran in the target compound provides a saturated sulfur ring, differing from unsaturated thiophene or pyrimidine backbones in analogs (e.g., cyclopenta-thieno-pyrimidine in ). Saturation may reduce π-conjugation but improve metabolic stability .

Synthetic Approaches: A common method for chloroacetamide derivatives involves alkylation of thiol-containing precursors with 2-chloroacetamides. For example, compound 2 () was synthesized via reflux with sodium acetate in ethanol, achieving an 85% yield . The target compound’s synthesis likely follows a similar pathway, but its sterically demanding substituents (cyclopropyl, thiopyran) may require optimized conditions for efficient coupling .

Electronic and Reactivity Profiles

  • Chloroacetyl Reactivity: The electron-deficient chloroacetyl group in all compounds is prone to nucleophilic substitution. However, substituents on the acetamide nitrogen modulate this reactivity: Aryl groups (e.g., 4-chlorophenyl) enhance electrophilicity via resonance withdrawal, favoring reactions with nucleophiles like thiols or amines .
  • Sulfur-Containing Moieties :

    • The tetrahydro-2H-thiopyran in the target compound introduces a flexible sulfur atom capable of hydrogen bonding or redox activity, similar to thioether linkages in and compounds .

Preparation Methods

Preparation via Chloroacetyl Chloride and Secondary Amine Coupling

This is the most direct and commonly reported method for related chloroacetamides.

Step Reagents & Conditions Description Notes
1 Secondary amine: N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)amine Preparation or procurement of the secondary amine is prerequisite Synthesis of this amine involves nucleophilic substitution on tetrahydrothiopyran derivatives or cyclopropyl amines
2 Chloroacetyl chloride, solvent (e.g., dichloromethane), base (e.g., triethylamine or sodium hydroxide) Dropwise addition of chloroacetyl chloride to amine solution at low temperature (0–10 °C) Low temperature controls reaction rate and minimizes side reactions
3 Work-up: dilution with dichloromethane, washing with water and brine, drying over anhydrous sodium sulfate Purification to remove inorganic salts and residual reagents Typical organic extraction and drying procedures
4 Concentration under reduced pressure and crystallization Isolation of pure this compound Crystallization solvents may include heptane or tert-butyl methyl ether

This method is supported by analogous chloroacetamide syntheses where chloroacetyl chloride is reacted with amines under controlled conditions, as described in multiple patent documents and synthetic protocols.

Alternative Stepwise Synthesis of the Secondary Amine Intermediate

Since the secondary amine is a key intermediate, its preparation can be achieved by:

Such methods are more specialized and require careful control of reaction conditions to preserve the thiopyran ring integrity and cyclopropyl group.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Temperature 0–10 °C during addition; room temperature for stirring Controls rate and selectivity; prevents decomposition
Solvent Dichloromethane, tert-butyl methyl ether Good solubility and easy phase separation
Base Triethylamine, sodium hydroxide Neutralizes HCl formed; choice affects purity and yield
Reaction time 30 min to 1 h Sufficient for completion without overreaction
Work-up Washing with water and brine; drying over Na2SO4 Removes impurities and residual reagents

Analytical and Purity Data

  • Yield: High yields (up to 100%) are achievable under optimized conditions.
  • Purity: Confirmed by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
  • Melting point: Crystallized products typically show sharp melting points indicative of purity.
  • Spectroscopic characterization: NMR, IR, and MS confirm structure and substitution pattern.

Summary Table of Preparation Method

Preparation Step Reagents Conditions Outcome Reference
Formation of secondary amine (N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)amine) Cyclopropylamine + tetrahydrothiopyran derivative Controlled substitution, inert atmosphere Intermediate amine Inferred from analogous syntheses
Acylation with chloroacetyl chloride Secondary amine + chloroacetyl chloride + base 0–10 °C, dichloromethane solvent, 30–60 min This compound Patent WO2012155676A1
Purification Washing, drying, crystallization Standard organic work-up Pure target compound Standard synthetic practice

Research Findings and Notes

  • The use of chloroacetyl chloride is standard for introducing the chloroacetamide moiety.
  • The secondary amine bearing both cyclopropyl and tetrahydrothiopyran rings must be synthesized or sourced with high purity to ensure successful acylation.
  • Reaction temperature control is critical to avoid ring-opening of the tetrahydrothiopyran or decomposition of the cyclopropyl group.
  • Organic solvents such as dichloromethane and tert-butyl methyl ether are preferred for their ease of separation and drying.
  • Washing with brine and drying over anhydrous sodium sulfate ensures removal of aqueous impurities.
  • The reaction is typically monitored by TLC and LC-MS to confirm completion before work-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Reactant of Route 2
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2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

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